molecular formula C11H6F3NO2 B2397923 8-(Trifluoromethyl)quinoline-6-carboxylic acid CAS No. 2102411-83-4

8-(Trifluoromethyl)quinoline-6-carboxylic acid

Cat. No.: B2397923
CAS No.: 2102411-83-4
M. Wt: 241.169
InChI Key: CCXWCDUDVJAFKP-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinoline-6-carboxylic acid is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 8-(Trifluoromethyl)quinoline-6-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the Suzuki–Miyaura coupling, which is a transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . Industrial production methods may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

8-(Trifluoromethyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

8-(Trifluoromethyl)quinoline-6-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial, antineoplastic, and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antimalarial and antineoplastic agents.

    Industry: Utilized in the production of liquid crystals and as a component in various materials

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

8-(Trifluoromethyl)quinoline-6-carboxylic acid can be compared with other fluorinated quinolines, such as:

Properties

IUPAC Name

8-(trifluoromethyl)quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-5-7(10(16)17)4-6-2-1-3-15-9(6)8/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXWCDUDVJAFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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